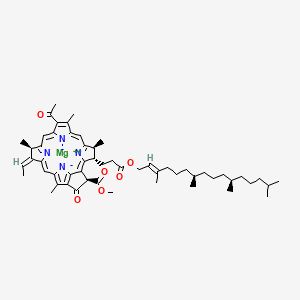
S-hexanoyl-4'-phosphopantetheine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-hexanoyl-4'-phosphopantetheine is an S-acyl-4'-phosphopantetheine obtained by formal condensation of the thiol group of D-pantetheine 4'-phosphate with the carboxy group of hexanoic acid. It has a role as a mouse metabolite. It derives from a hexanoic acid. It is a conjugate acid of a S-hexanoyl-4'-phosphopantetheine(2-).
Applications De Recherche Scientifique
Catalytic Mechanisms in Enzymatic Processes
S-hexanoyl-4'-phosphopantetheine plays a crucial role in enzymatic processes. For instance, phosphopantetheine adenylyltransferase (PPAT), an enzyme essential in the coenzyme A pathway, facilitates the transfer of an adenylyl group from ATP to 4'-phosphopantetheine in the presence of magnesium. Studies have revealed structural details of the catalytic center in PPAT, elucidating the specific roles of individual amino acid residues in substrate binding and catalysis (Izard, 2002); (Izard & Geerlof, 1999).
Antibacterial Properties
S-hexanoyl-4'-phosphopantetheine and its related compounds have shown potential as antibacterial agents. A study has demonstrated that certain molecules targeting the CoA biosynthesis pathway, where phosphopantetheine is a key element, can act as potent antimicrobials. This highlights the potential of targeting CoA biosynthesis and related enzymes for developing new antibiotics (Gomez-Rodriguez et al., 2020).
Role in Polyketide Synthesis
In polyketide synthesis, the acylation of type II PKS ACPs is significant, where phosphopantetheine plays a crucial role. Challenges in specific chemical acylation due to the presence of an exposed cysteine residue and intramolecular disulfide formation highlight the complex nature of phosphopantetheine's role in these biosynthetic processes (Crosby et al., 1998).
Human Enzyme Functionality
In humans, a 4′-phosphopantetheine transferase has been identified and characterized, which can transfer the 4′-phosphopantetheine moiety of coenzyme A to various carrier proteins in both cytosolic and mitochondrial compartments. This underlines the broad specificity and versatility of phosphopantetheine in human metabolic processes (Joshi et al., 2003).
Structural Insights
Structural studies of phosphopantetheine adenylyltransferase (PPAT) from various organisms, including Mycobacterium tuberculosis, have provided insight into the enzyme’s mechanism of ligand binding and the structural changes it undergoes upon ligand interaction, illuminating the dynamics of phosphopantetheine’s interactions at a molecular level (Morris & Izard, 2004).
Binding Site Diversity
The diversity in binding sites for phosphopantetheine is evident in different enzymes. For instance, in PPAT complexed with CoA, distinct binding modes for phosphate moiety and adenylyl moieties have been observed, demonstrating the complex nature of phosphopantetheine's interactions in biochemical pathways (Izard, 2003).
Propriétés
Formule moléculaire |
C17H33N2O8PS |
|---|---|
Poids moléculaire |
456.5 g/mol |
Nom IUPAC |
S-[2-[3-[[(2R)-2-hydroxy-3,3-dimethyl-4-phosphonooxybutanoyl]amino]propanoylamino]ethyl] hexanethioate |
InChI |
InChI=1S/C17H33N2O8PS/c1-4-5-6-7-14(21)29-11-10-18-13(20)8-9-19-16(23)15(22)17(2,3)12-27-28(24,25)26/h15,22H,4-12H2,1-3H3,(H,18,20)(H,19,23)(H2,24,25,26)/t15-/m0/s1 |
Clé InChI |
KGMBPSVUBJAAEN-HNNXBMFYSA-N |
SMILES isomérique |
CCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)O)O |
SMILES canonique |
CCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[3-Fluoro-5-(5-pyridin-2-yl-tetrazol-2-yl)-phenyl]-4-methyl-pyridine](/img/structure/B1243985.png)
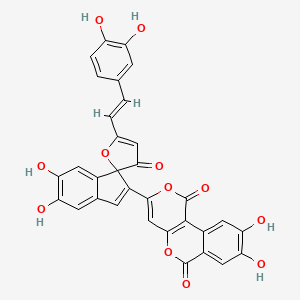
![[5-hydroxy-3-(4-methoxyphenyl)-5-(trifluoromethyl)-4H-pyrazol-1-yl]-thiophen-2-ylmethanone](/img/structure/B1243987.png)
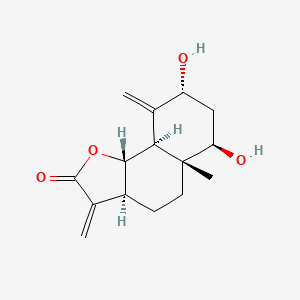
![(1aS,4aR,8aR)-4a,8,8-trimethyl-1a,5,6,7-tetrahydro-1H-cyclopropa[j]naphthalen-2-one](/img/structure/B1243990.png)
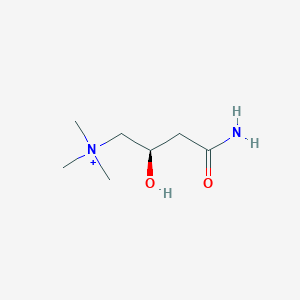
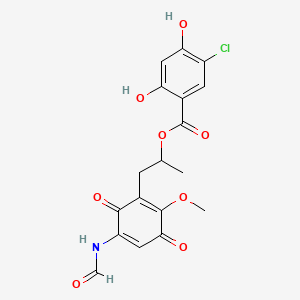
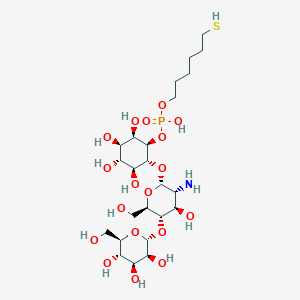
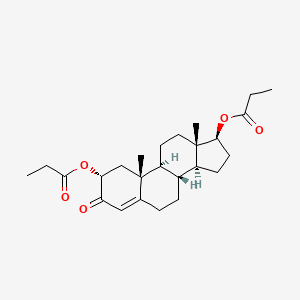
![3-(4-nitrophenyl)-N-(4-phenylbutyl)-5-(phenylmethyl)-4,6-dihydro-3aH-pyrrolo[3,4-d]isoxazole-6a-carboxamide](/img/structure/B1244002.png)

